1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride
CAS No.: 1361114-17-1
VCID: VC2714574
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride is a chemical compound belonging to the piperidine class, which is widely recognized for its diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, featuring a piperidine ring substituted with an aminomethyl-benzyl group and a hydroxyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications. Solubility and StabilityThe hydrochloride salt form of this compound is noted for its enhanced solubility and stability, which are crucial for its applications in pharmaceutical research and synthesis. Synthesis and PurificationThe synthesis of 1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride typically involves several key steps, including reactions that may require bases such as sodium hydroxide to neutralize acids formed during the process. Purification methods like recrystallization are employed to obtain high-purity samples. Mechanism of Action and Potential ApplicationsThis compound's mechanism of action primarily involves its interaction with biological targets such as receptors or enzymes. Its structural features allow it to bind effectively to certain biological sites, potentially influencing neurotransmitter systems or exhibiting antimicrobial properties. Compounds within this class are candidates for drug development targeting neurological disorders and other conditions. Potential Applications
|
---|---|
CAS No. | 1361114-17-1 |
Product Name | 1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride |
Molecular Formula | C13H21ClN2O |
Molecular Weight | 256.77 g/mol |
IUPAC Name | 1-[[4-(aminomethyl)phenyl]methyl]piperidin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C13H20N2O.ClH/c14-8-11-3-5-12(6-4-11)9-15-7-1-2-13(16)10-15;/h3-6,13,16H,1-2,7-10,14H2;1H |
Standard InChIKey | OZQVRKPACZINKY-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)CN)O.Cl |
Canonical SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)CN)O.Cl |
PubChem Compound | 71298750 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume